![molecular formula C25H23ClN2O4 B280419 3-[(4-CHLOROPHENOXY)METHYL]-N-[4-(MORPHOLINOCARBONYL)PHENYL]BENZAMIDE](/img/structure/B280419.png)
3-[(4-CHLOROPHENOXY)METHYL]-N-[4-(MORPHOLINOCARBONYL)PHENYL]BENZAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-CHLOROPHENOXY)METHYL]-N-[4-(MORPHOLINOCARBONYL)PHENYL]BENZAMIDE is a complex organic compound with a molecular formula of C25H23ClN2O4 and a molecular weight of 450.91412 g/mol . This compound is known for its unique chemical structure, which includes a chlorophenoxy group, a morpholinylcarbonyl group, and a benzamide core. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 3-[(4-CHLOROPHENOXY)METHYL]-N-[4-(MORPHOLINOCARBONYL)PHENYL]BENZAMIDE involves multiple steps. One common synthetic route starts with the reaction of 4-chlorophenol with formaldehyde to form 4-chlorophenoxymethyl alcohol. This intermediate is then reacted with 4-(4-morpholinylcarbonyl)aniline to form the desired benzamide compound . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to increase yield and reduce production time.
Analyse Chemischer Reaktionen
3-[(4-CHLOROPHENOXY)METHYL]-N-[4-(MORPHOLINOCARBONYL)PHENYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of different substituted phenoxy derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with lithium aluminum hydride produces alcohols.
Wissenschaftliche Forschungsanwendungen
3-[(4-CHLOROPHENOXY)METHYL]-N-[4-(MORPHOLINOCARBONYL)PHENYL]BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: It is explored as a potential therapeutic agent for various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: The compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for creating specialized polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-[(4-CHLOROPHENOXY)METHYL]-N-[4-(MORPHOLINOCARBONYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets involved are still under investigation, but its ability to modulate biological processes makes it a compound of interest in scientific research.
Vergleich Mit ähnlichen Verbindungen
3-[(4-CHLOROPHENOXY)METHYL]-N-[4-(MORPHOLINOCARBONYL)PHENYL]BENZAMIDE can be compared with other similar compounds, such as:
3-chloro-4-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide: This compound has a similar structure but with a methyl group instead of a chlorophenoxy group.
N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide: This compound has additional halogen atoms, which may enhance its biological activity and stability.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C25H23ClN2O4 |
|---|---|
Molekulargewicht |
450.9 g/mol |
IUPAC-Name |
3-[(4-chlorophenoxy)methyl]-N-[4-(morpholine-4-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C25H23ClN2O4/c26-21-6-10-23(11-7-21)32-17-18-2-1-3-20(16-18)24(29)27-22-8-4-19(5-9-22)25(30)28-12-14-31-15-13-28/h1-11,16H,12-15,17H2,(H,27,29) |
InChI-Schlüssel |
RUYFMKMASLOZIC-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)COC4=CC=C(C=C4)Cl |
Kanonische SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC(=C3)COC4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-Fluorophenyl){4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}methanone](/img/structure/B280336.png)
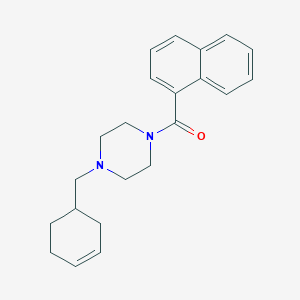
![4-[(4-chlorophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B280338.png)
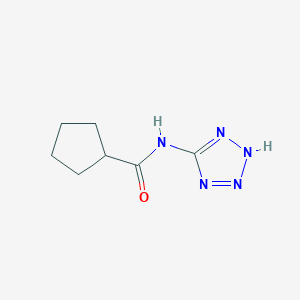
![1-ethyl-3-methyl-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B280341.png)
![N~3~-[2-(1-CYCLOHEXENYL)ETHYL]-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B280346.png)

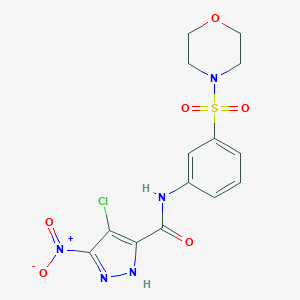

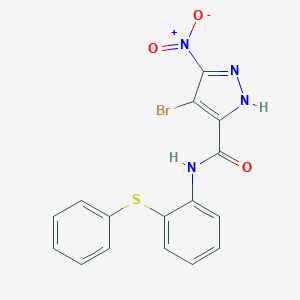
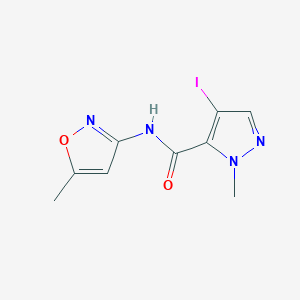
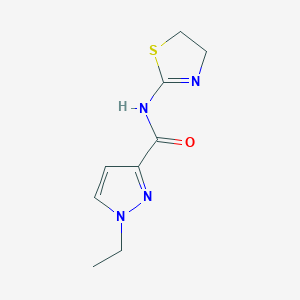
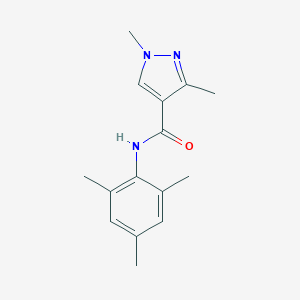
![5-{methyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}-5-oxopentanoic acid](/img/structure/B280360.png)
